An In-Depth Technical Guide to the Discovery and Synthesis of the FLAP Inhibitor MK-886
An In-Depth Technical Guide to the Discovery and Synthesis of the FLAP Inhibitor MK-886
A high-level overview of the discovery, synthesis, and biological activity of MK-886, a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), as a proxy for the unidentifiable compound "Rev 5975."
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide details the discovery, synthesis, and mechanism of action of MK-886, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Due to the inability to identify a specific molecule designated "Rev 5975" through extensive searches, this document focuses on MK-886 as a representative and well-characterized compound within the class of leukotriene biosynthesis inhibitors. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] MK-886 was identified as a novel inhibitor of this pathway, not by directly targeting the 5-lipoxygenase enzyme, but by preventing its activation through interaction with FLAP. This guide provides a comprehensive overview of the synthetic chemistry involved in its creation, detailed experimental protocols for its biological evaluation, and a summary of its quantitative inhibitory activities.
Discovery and Rationale
The discovery of MK-886, also known as L-663,536, emerged from research focused on identifying novel anti-inflammatory agents that target the biosynthesis of leukotrienes.[3] Early efforts in this field were centered on direct inhibitors of the 5-lipoxygenase (5-LO) enzyme. However, MK-886 was found to inhibit leukotriene production in intact cells but had no direct effect on 5-LO activity in cell-free systems.[2] This observation led to the groundbreaking discovery of the 5-lipoxygenase-activating protein (FLAP), an 18-kDa membrane protein essential for the activation of 5-LO.[3]
The mechanism of action of MK-886 involves binding to FLAP, which prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a crucial step for the enzyme to access its substrate, arachidonic acid, and initiate leukotriene synthesis.[1][2] By inhibiting FLAP, MK-886 effectively blocks the entire leukotriene biosynthetic cascade.
Chemical Synthesis of MK-886
The chemical synthesis of MK-886 (3-{3-(tert-Butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1H-indol-2-yl}-2,2-dimethylpropanoic acid) is a multi-step process that has been described in the scientific literature. A key strategy involves the construction of the substituted indole core, followed by the introduction of the side chains.
A convergent synthesis approach has been reported for a tritiated version of MK-886, which provides insight into the general synthetic route.[4] This process involves the preparation of a functionalized indole and a halogenated benzyl bromide, which are then coupled. The indole itself is synthesized via a Fischer indole synthesis using a specifically designed unsymmetrical ketone.[4]
A generalized synthetic scheme can be outlined as follows:
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Synthesis of the Indole Core: This typically involves a Fischer indole synthesis, reacting a substituted phenylhydrazine with a ketone or aldehyde. For MK-886, a highly functionalized unsymmetrical ketone is utilized to introduce the necessary substituents on the indole ring.[4]
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Introduction of the tert-Butylthio Group: The sulfur substituent at the 3-position of the indole is introduced, often through reaction with a suitable sulfur-containing electrophile.
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Alkylation of the Indole Nitrogen: The indole nitrogen is alkylated with the appropriate (4-chlorophenyl)methyl halide.
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Addition of the Propanoic Acid Side Chain: The final propanoic acid moiety is added at the 2-position of the indole, often through a multi-step process to build up the carbon chain and introduce the carboxylic acid functionality.
Biological Activity and Quantitative Data
MK-886 is a highly potent inhibitor of FLAP and, consequently, leukotriene biosynthesis. Its inhibitory activity has been characterized in various in vitro and in vivo systems.
| Assay | System | IC50 Value | Reference |
| FLAP Inhibition | - | 30 nM | [5][6] |
| Leukotriene Biosynthesis | Intact Leukocytes | 3 nM | [5][6] |
| Leukotriene Biosynthesis | Human Whole Blood | 1.1 µM | [5][6] |
| Cyclooxygenase-1 (COX-1) Inhibition | Isolated Enzyme | 8 µM | [7][8] |
| Cyclooxygenase-2 (COX-2) Inhibition | Isolated Enzyme | 58 µM | [7] |
Table 1: Summary of the in vitro inhibitory activities of MK-886.
As shown in Table 1, MK-886 is a potent inhibitor of FLAP and leukotriene biosynthesis in cellular assays. It also exhibits some off-target activity against cyclooxygenase enzymes, although at significantly higher concentrations.[7][8]
Experimental Protocols
FLAP Binding Assay
This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein. A common method is a competitive binding assay using a radiolabeled ligand, such as [3H]-MK-886.
Materials:
-
Human polymorphonuclear (PMN) cells or a suitable cell line expressing FLAP (e.g., HL-60 cells).[6]
-
Membrane preparation buffer (e.g., Tris-HCl buffer).
-
Radiolabeled ligand: [3H]-MK-886.
-
Unlabeled test compound (e.g., MK-886 standard or other potential inhibitors).
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Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Isolate membranes from PMN or HL-60 cells. This typically involves cell lysis and centrifugation to pellet the membrane fraction. The protein concentration of the membrane preparation should be determined.[6]
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-MK-886, and varying concentrations of the unlabeled test compound in a suitable assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [3H]-MK-886 will decrease as the concentration of the unlabeled test compound increases. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated by non-linear regression analysis.
Inhibition of Leukotriene Biosynthesis in Intact Cells
This assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.
Materials:
-
Human polymorphonuclear (PMN) cells or other leukotriene-producing cells.
-
Cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution).
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.
-
Test compound (e.g., MK-886).
-
Methanol or other organic solvent for extraction.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer for leukotriene quantification.
Protocol:
-
Cell Preparation: Isolate and resuspend PMN cells in a suitable buffer.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.
-
Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate the cells and initiate leukotriene biosynthesis.
-
Incubation: Incubate the cells at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination and Extraction: Stop the reaction by adding cold methanol. Centrifuge to pellet the cell debris and collect the supernatant containing the leukotrienes.
-
Sample Cleanup: Use SPE cartridges to purify and concentrate the leukotrienes from the supernatant.
-
Quantification: Analyze the purified samples by reverse-phase HPLC to separate and quantify the different leukotrienes (e.g., LTB4, LTC4). The amount of each leukotriene produced in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of MK-886 is the inhibition of FLAP, which disrupts the leukotriene biosynthesis pathway.
Caption: The inhibitory mechanism of MK-886 on the leukotriene biosynthesis pathway.
As depicted in the diagram, cellular stimulation leads to the release of arachidonic acid from membrane phospholipids by phospholipase A2. Concurrently, 5-lipoxygenase translocates from the cytosol to the nuclear membrane, where it associates with FLAP. FLAP is believed to bind arachidonic acid and present it to 5-lipoxygenase for conversion to leukotriene A4, the precursor to all other leukotrienes. MK-886 binds to FLAP, preventing this crucial interaction and thereby halting the entire downstream production of pro-inflammatory leukotrienes.[1][2]
Conclusion
While the specific compound "Rev 5975" remains unidentified, the extensive research on the FLAP inhibitor MK-886 provides a valuable and illustrative case study for drug discovery and development in the field of leukotriene biosynthesis inhibition. MK-886's unique mechanism of action, targeting the activating protein rather than the enzyme itself, represented a significant advancement in the field and led to a deeper understanding of the molecular processes underlying inflammation. The detailed synthetic and biological protocols associated with MK-886 continue to serve as a valuable resource for researchers developing new anti-inflammatory therapies.
References
- 1. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. Synthesis of tritium labeled MK-886, a leukotriene biosynthesis inhibitor; employment of epibromohydrin as a masked electrophilic acetone synthon [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. pa2online.org [pa2online.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
